

The Discovery and Synthesis of Trifloxystrobin: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin is a broad-spectrum, synthetic strobilurin fungicide renowned for its "mesostemic" action, combining surface-level protection with translaminar movement within plant tissues.[1][2] Discovered and developed by Novartis (now Syngenta), it represents a significant advancement in the chemical class of fungicides derived from naturally occurring strobilurins.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Trifloxystrobin**, including detailed experimental protocols and quantitative efficacy data.

Discovery and Development

Trifloxystrobin emerged from research programs aimed at developing synthetic analogues of natural strobilurins, which are secondary metabolites produced by various wood-decaying fungi.[3] These natural compounds, while effective fungicides, often lack the photostability required for agricultural applications. The development of **Trifloxystrobin** focused on creating a molecule with enhanced stability and a broader spectrum of activity. The commercial formulation of **Trifloxystrobin** is primarily the (E,E)-isomer, which is the most biologically active form.[5]



Physicochemical Properties

Trifloxystrobin is a white, odorless powder with the following chemical and physical properties:

Property	Value	
Chemical Formula	C20H19F3N2O4	
Molar Mass	408.38 g/mol	
Melting Point	72.9 °C	
Water Solubility	0.61 mg/L (at 25°C)	
Vapor Pressure	3.4 x 10^-4 mPa (at 25°C)	
Log P (octanol-water)	4.5	

Synthesis of Trifloxystrobin

The synthesis of **Trifloxystrobin** is a multi-step process involving the preparation of key intermediates. The following is a representative synthetic route based on publicly available patent literature.

Synthesis of Intermediate 1: (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

A crucial intermediate in the synthesis of **Trifloxystrobin** is (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate. One synthetic approach involves the photobromination of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.[6] This process can be optimized using continuous-flow photochemistry to improve yield and selectivity for the monobrominated product over the dibrominated byproduct.[6]

Synthesis of Intermediate 2: m-trifluoromethyl acetophenone oxime

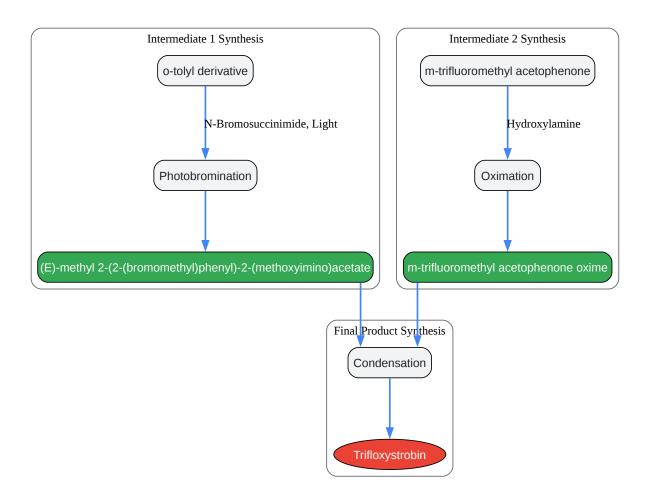
This intermediate is prepared from m-trifluoromethyl acetophenone through oximation with hydroxylamine.



Final Condensation Step

The final step in the synthesis of **Trifloxystrobin** involves the condensation of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate with m-trifluoromethyl acetophenone oxime.

Logical Relationship of Trifloxystrobin Synthesis





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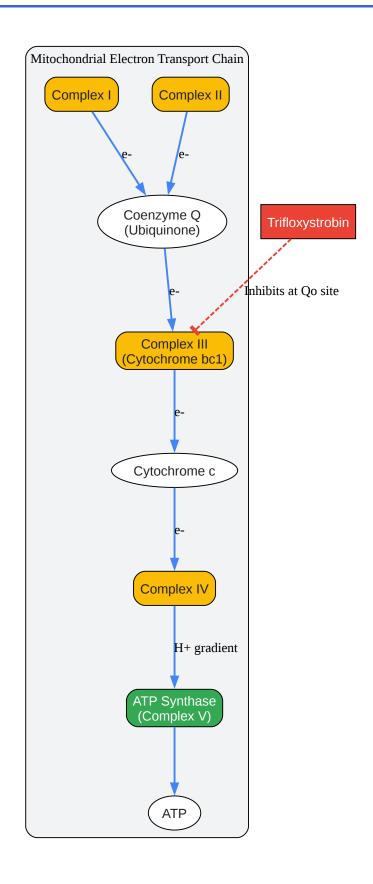
Caption: Logical workflow for the synthesis of **Trifloxystrobin**.

Mode of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain in fungi.[1] Specifically, it binds to the Qo (Quinone-outside) site of the cytochrome bc1 complex (Complex III).[4] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the generation of ATP through oxidative phosphorylation.[7] The inhibition of ATP synthesis leads to a rapid cessation of cellular energy production, ultimately resulting in fungal cell death.[1]

Signaling Pathway of Mitochondrial Electron Transport Chain Inhibition





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Caption: Inhibition of the mitochondrial electron transport chain by **Trifloxystrobin**.



Fungicidal Spectrum and Efficacy

Trifloxystrobin exhibits a broad spectrum of activity against a wide range of fungal pathogens from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[8] It is effective against diseases such as powdery mildews, leaf spots, rusts, and downy mildews on a variety of crops.[9]

Table 1: In Vitro Efficacy of Trifloxystrobin Against

Various Fungal Pathogens

Fungal Pathogen	Disease	Crop	EC50 (µg/mL)	Reference
Sclerotinia sclerotiorum	White Mold	Oilseed Rape	0.01 - 0.80	[10]
Rhizoctonia solani	Sheath Blight	Sugar Beet	0.14 - 823.54	[11]
Podosphaera leucotricha	Powdery Mildew	Apple	Highly Effective	[12]
Venturia inaequalis	Apple Scab	Apple	Highly Effective	[13]
Magnaporthe oryzae	Rice Blast	Rice	Highly Effective	[14]

Experimental Protocols Example Protocol for the Synthesis of Trifloxystrobin

This protocol is a generalized procedure based on common principles found in patent literature. Researchers should consult specific patents for detailed reaction conditions and optimize as necessary.

Materials:

• (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate



- · m-trifluoromethyl acetophenone oxime
- Potassium carbonate (or other suitable base)
- Dimethylformamide (DMF) or other suitable solvent
- Water
- · Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve m-trifluoromethyl acetophenone oxime in DMF.
- · Add potassium carbonate to the solution and stir.
- Add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate in DMF dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain
 Trifloxystrobin.

Protocol for In Vitro Fungicide Bioassay

This protocol is adapted from a method for determining the EC50 of fungicides against mycelial growth.[10][15]

Materials:

Potato Dextrose Agar (PDA)



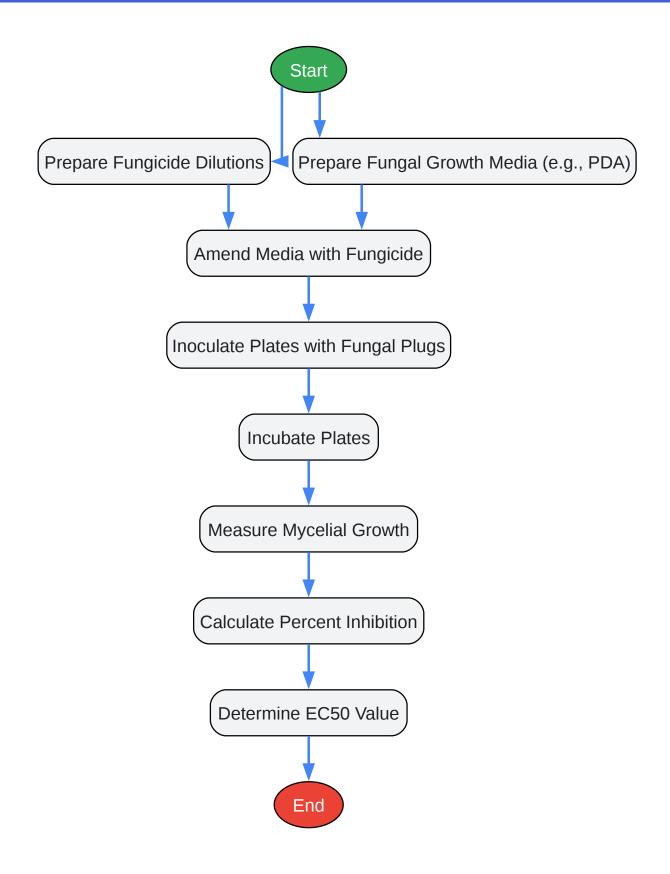
- **Trifloxystrobin** stock solution (in a suitable solvent like acetone)
- Pure culture of the target fungus
- Petri dishes (90 mm)
- Sterile cork borer (5 mm)

Procedure:

- Prepare a stock solution of Trifloxystrobin in a suitable solvent.
- Prepare a series of dilutions of the **Trifloxystrobin** stock solution.
- Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
- Pour the amended PDA into Petri dishes and allow to solidify.
- From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug in the center of each PDA plate (both treated and control).
- Incubate the plates at the optimal temperature for the specific fungus in the dark.
- Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

Experimental Workflow for Fungicide Efficacy Testing





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Caption: A typical experimental workflow for in vitro fungicide efficacy testing.



Conclusion

Trifloxystrobin remains a vital tool in modern agriculture for the management of a wide array of fungal diseases. Its discovery as a synthetic strobilurin with enhanced stability and a unique mesostemic mode of action has provided farmers with a powerful and reliable fungicide. The continued study of its synthesis, mode of action, and efficacy is crucial for its responsible and effective use in integrated pest management programs and for the development of new and improved fungicidal agents.

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